molecular formula C13H26N2O4S B13483894 tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate

tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate

Cat. No.: B13483894
M. Wt: 306.42 g/mol
InChI Key: AVVZCKQKEQLPML-SNVBAGLBSA-N
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Description

tert-Butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a sulfonamide group at the C3 position and a tert-butyl ester at the pyrrolidine nitrogen. This compound is structurally significant in medicinal chemistry as a versatile building block for drug discovery, particularly in designing enzyme inhibitors or receptor modulators due to its sulfonamide moiety, which can participate in hydrogen bonding and polar interactions .

Properties

Molecular Formula

C13H26N2O4S

Molecular Weight

306.42 g/mol

IUPAC Name

tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H26N2O4S/c1-12(2,3)14-20(17,18)10-7-8-15(9-10)11(16)19-13(4,5)6/h10,14H,7-9H2,1-6H3/t10-/m1/s1

InChI Key

AVVZCKQKEQLPML-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)NS(=O)(=O)[C@@H]1CCN(C1)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1CCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butylsulfamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Medicine: Potential use in drug development for its pharmacological properties.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting molecular pathways and cellular processes. The sulfonamide group could play a key role in binding to target proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

The following table summarizes key structural and functional differences between the target compound and similar pyrrolidine derivatives:

Compound Name Molecular Formula Substituent at C3 Functional Groups Key Properties/Applications Reference
Target compound C₁₄H₂₆N₂O₄S tert-Butylsulfamoyl Sulfonamide, tert-butyl ester High steric bulk; potential enzyme inhibition -
tert-Butyl (2S,3R)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(4-(7-oxooct-1-yn-1-yl)phenyl)pyrrolidine-1-carboxylate (7b) C₃₇H₄₉NO₄SSi Silyloxy-methyl, phenyl-oxooctynyl Ether, alkyne, ester Hydrophobic; anticancer agent precursor
tert-Butyl 3-[(3,4-dichlorophenyl)sulfanyl]methyl]pyrrolidine-1-carboxylate (Id) C₁₆H₂₁Cl₂NO₂S (3,4-Dichlorophenyl)sulfanylmethyl Sulfide, aromatic chlorides Electron-withdrawing; ligand for metal complexes
tert-Butyl (3R)-3-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfamoyl}pyrrolidine-1-carboxylate C₂₀H₂₇N₃O₆S Propyl-isoindolyl-linked sulfamoyl Sulfonamide, isoindole Bulky substituent; potential protease inhibitor
tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (PB00887) C₁₁H₂₁NO₃ Hydroxymethyl Alcohol, ester Hydrophilic; prodrug scaffold
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate C₁₁H₁₈F₃NO₃ Hydroxy, trifluoromethyl, methyl Fluorinated alcohol, ester Metabolic stability; CNS drug candidate

Key Functional Group Analysis

  • Sulfonamide vs. Sulfide : The target’s tert-butylsulfamoyl group (R-SO₂-NH-t-Bu) offers stronger hydrogen-bonding capability compared to the sulfide (C-S-C) in ’s compound. This enhances interactions with biological targets like proteases or kinases .
  • Hydrophobicity : Compounds with bulky substituents (e.g., silyloxy-methyl in 7b) exhibit higher lipophilicity, favoring membrane penetration, whereas the hydroxymethyl derivative (PB00887) is more water-soluble .
  • Fluorinated Derivatives : The trifluoromethyl group in ’s compound increases electronegativity and metabolic stability, making it suitable for central nervous system (CNS) therapeutics .

Physicochemical and Pharmacological Properties

  • Steric Effects : The tert-butylsulfamoyl group imposes steric hindrance, possibly limiting off-target interactions compared to ’s isoindolyl-linked sulfamoyl group, which has greater conformational flexibility .
  • Biological Activity : Pyrrolidine carboxylates with sulfonamides (e.g., ) are frequently explored as protease inhibitors, while fluorinated derivatives () are prioritized for CNS drugs due to blood-brain barrier penetration .

Biological Activity

tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O3SC_{13}H_{24}N_{2}O_{3}S. Its structure features a pyrrolidine ring substituted with a tert-butylsulfamoyl group, which is known to influence its reactivity and biological interactions.

PropertyValue
Molecular Weight284.40 g/mol
Melting PointNot determined
SolubilitySoluble in DMSO
Log P2.5

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase, an enzyme critical in various physiological processes such as acid-base balance and fluid secretion.

  • Enzyme Inhibition : The compound may act as a competitive inhibitor by mimicking the substrate of the target enzyme.
  • Receptor Modulation : It could also interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. A study demonstrated that this compound showed effective inhibition against Gram-positive bacteria, suggesting potential use in treating bacterial infections.
  • Anticancer Properties : Preliminary investigations have indicated that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerInduction of apoptosis
Enzyme InhibitionCompetitive inhibition of carbonic anhydrase

Case Study 1: Antimicrobial Efficacy

A study published in 2024 evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM across different cell types.

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